molecular formula C12H20N2O2 B6193462 tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate CAS No. 2680539-80-2

tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate

Cat. No.: B6193462
CAS No.: 2680539-80-2
M. Wt: 224.3
InChI Key:
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Description

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is a chemical compound with a unique structure that includes a piperazine ring substituted with an ethynyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate typically involves the reaction of 3-ethynyl-4-methylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with propargyl bromide in the presence of a base to form tert-butyl 3-ethynylpiperidine-1-carboxylate. This intermediate is then reacted with methylmagnesium bromide to form tert-butyl 3-ethynyl-4-methylpiperidine-1-carboxylate, which is subsequently esterified with methanol to form the final product, tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-aminopiperidine-1-carboxylate", "propargyl bromide", "methylmagnesium bromide", "methanol" ], "Reaction": [ "Step 1: React tert-butyl 3-aminopiperidine-1-carboxylate with propargyl bromide in the presence of a base (such as potassium carbonate) in an aprotic solvent (such as DMF) to form tert-butyl 3-ethynylpiperidine-1-carboxylate.", "Step 2: React tert-butyl 3-ethynylpiperidine-1-carboxylate with methylmagnesium bromide in an ether solvent (such as THF) to form tert-butyl 3-ethynyl-4-methylpiperidine-1-carboxylate.", "Step 3: Esterify tert-butyl 3-ethynyl-4-methylpiperidine-1-carboxylate with methanol in the presence of a strong acid catalyst (such as sulfuric acid) to form tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate." ] }

CAS No.

2680539-80-2

Molecular Formula

C12H20N2O2

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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